molecular formula C16H22N2OS B4432976 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide

Cat. No.: B4432976
M. Wt: 290.4 g/mol
InChI Key: BECTUPVVYPUMRV-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide is a structurally complex organic compound featuring a cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a 3,3-dimethylbutanamide moiety at position 2.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-16(2,3)9-14(19)18-15-12(10-17)11-7-5-4-6-8-13(11)20-15/h4-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECTUPVVYPUMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C2=C(S1)CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide typically involves multi-step organic reactions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and butanamide groups play crucial roles in its binding affinity and reactivity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Key Observations :

  • The 3,3-dimethylbutanamide group in the target compound introduces significant steric bulk compared to acetamide or propanamide derivatives, which may influence receptor binding kinetics .
  • Acetamide analogs (e.g., N-(3-cyano-...acetamide) demonstrate anticancer activity, suggesting that even minor substituent changes (e.g., methyl vs. dimethyl groups) could modulate target specificity .
  • Halogenated derivatives (e.g., 3-chloropropanamide) show antimicrobial activity, highlighting the role of electronegative groups in disrupting microbial enzymes .

Comparison of Core Modifications

Table 2: Impact of Core Structure Variations

Compound Name Core Structure Modification Key Functional Groups Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide (Target) Cyclohepta[b]thiophene Cyano, 3,3-dimethylbutanamide Under investigation
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide Cyclopenta[b]thiophene (smaller ring) Isobutyramide Enhanced solubility
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide Cyclohepta[b]thiophene + sulfonyl Methanesulfonylbenzamide Unspecified bioactivity
N-(3-Cyano-benzothiophen-2-yl)-benzamide Benzothiophene (planar core) Benzamide Different target affinity

Key Observations :

  • Smaller rings (e.g., cyclopenta[b]thiophene) improve solubility but may reduce steric complementarity with biological targets .
  • Sulfonyl-containing analogs (e.g., methanesulfonylbenzamide) exhibit distinct electronic properties that could influence redox-mediated activity .

Research Findings and Structure-Activity Relationships (SAR)

  • Anticancer Potential: Acetamide analogs inhibit cancer cell proliferation via apoptosis induction, suggesting that the target compound’s dimethylbutanamide group might optimize pharmacokinetics for sustained activity .
  • Antimicrobial Activity : Chlorinated derivatives (e.g., 3-chloropropanamide) disrupt bacterial membrane integrity, but the target compound’s lack of halogens may limit this effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3-dimethylbutanamide

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